An In-depth Technical Guide to Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc (CAS: 14363-14-5)
An In-depth Technical Guide to Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc (CAS: 14363-14-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc, often abbreviated as Zn(TMHD)₂, is a zinc coordination complex with the CAS number 14363-14-5.[1][2][3][4][5] This organometallic compound is characterized by a central zinc ion coordinated to two bulky organic ligands, 2,2,6,6-tetramethyl-3,5-heptanedione.[4] The steric hindrance provided by the tert-butyl groups of the ligands imparts unique properties to the complex, such as good solubility in organic solvents and thermal stability.[4] These characteristics make it a valuable precursor in materials science, particularly for the deposition of zinc oxide (ZnO) thin films and the synthesis of ZnO nanoparticles.[4] In the realm of drug development, the utility of Zn(TMHD)₂ primarily lies in its role as a precursor for zinc oxide nanoparticles, which are increasingly being explored for their potential in targeted drug delivery and as anticancer agents. Furthermore, its catalytic activity in organic synthesis presents opportunities for its application in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of the core properties, synthesis, and applications of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc, with a focus on its relevance to the scientific research and drug development community.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc is fundamental to its application in research and development. Key data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14363-14-5 | [1][2][3][5] |
| Molecular Formula | C₂₂H₃₈O₄Zn | [3][4][5] |
| Molecular Weight | 431.92 g/mol | [2][3][5] |
| Appearance | White to light orange solid | [1][2] |
| Melting Point | 132-134 °C (lit.) | |
| Boiling Point | 144 °C | [1] |
| Decomposition Temperature | 250 °C (dec.) | [2] |
| Solubility | Soluble in organic solvents. Insoluble in water. | [4][6] |
Spectroscopic Data:
While detailed spectral data can vary slightly based on the solvent and instrumentation, general characteristics are as follows:
-
¹H NMR: The proton NMR spectrum of the free ligand, 2,2,6,6-tetramethyl-3,5-heptanedione, is relatively simple due to the molecule's symmetry. Upon coordination to the zinc center, minor shifts in the proton signals are observed.[7]
-
FTIR: The infrared spectrum of the complex shows characteristic C=O stretching frequencies that are shifted compared to the free ligand, indicating coordination of the carbonyl groups to the zinc atom.[7] The disappearance of the enolic O-H band from the free ligand and the appearance of Zn-O stretching vibrations further confirm complex formation.[7]
Synthesis and Characterization
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc typically involves the reaction of a zinc salt with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent.
Synthesis Workflow
Caption: General workflow for the synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc.
Detailed Experimental Protocol: Synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc
This protocol is a representative example and may require optimization based on laboratory conditions and desired purity.
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
2,2,6,6-tetramethyl-3,5-heptanedione (HTMHD)
-
Methanol
-
Deionized water
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve a stoichiometric amount of zinc acetate dihydrate in methanol. In a separate beaker, dissolve a twofold molar excess of 2,2,6,6-tetramethyl-3,5-heptanedione in methanol.
-
Reaction: Slowly add the ligand solution to the zinc acetate solution with constant stirring at room temperature. A white precipitate should begin to form.
-
Completion of Precipitation: To ensure complete precipitation, deionized water can be added to the reaction mixture.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization: The identity and purity of the synthesized complex should be confirmed using techniques such as melting point determination, ¹H NMR, FTIR, and elemental analysis.
Applications in Drug Development and Beyond
The primary relevance of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc to the pharmaceutical industry is through its use as a precursor for zinc oxide nanoparticles.
Precursor for Zinc Oxide Nanoparticles in Drug Delivery
Zinc oxide nanoparticles are gaining significant attention for their potential in drug delivery systems due to their biocompatibility and unique physicochemical properties. Zn(TMHD)₂ serves as an excellent single-source precursor for the synthesis of these nanoparticles.
Caption: Workflow for the application of the zinc complex in drug delivery.
This is a general protocol and can be adapted for specific nanoparticle size and morphology requirements.
Materials:
-
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Precursor Solution: Dissolve a specific amount of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc in ethanol with vigorous stirring.
-
Precipitating Agent: In a separate beaker, prepare a solution of sodium hydroxide in deionized water.
-
Precipitation: Slowly add the NaOH solution dropwise to the zinc complex solution under constant stirring. A white precipitate of zinc hydroxide will form.
-
Aging: Allow the solution to age for a period of time (this can influence nanoparticle size).
-
Isolation and Washing: Centrifuge the suspension to collect the precipitate. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Calcination: Dry the washed precipitate and then calcine it in a furnace at a specific temperature (e.g., 500 °C) for a set duration to convert the zinc hydroxide to zinc oxide nanoparticles.[8]
The resulting ZnO nanoparticles can then be surface-functionalized with targeting molecules and loaded with therapeutic agents for targeted drug delivery applications.
Catalytic Applications in Organic Synthesis
Zinc complexes are known to act as Lewis acid catalysts in a variety of organic transformations.[9] The bulky ligands in Zn(TMHD)₂ can influence the stereoselectivity of certain reactions. While specific, high-yield catalytic applications of this particular complex in pharmaceutical synthesis are an area of ongoing research, related zinc β-diketonate complexes have shown promise in reactions such as:
-
Cross-coupling reactions: The synthesis of complex organic molecules often relies on the formation of carbon-carbon and carbon-heteroatom bonds, where zinc-based catalysts can play a role.
-
Polymerization reactions: The controlled polymerization of monomers is crucial in the development of drug delivery polymers and medical devices.[4]
The exploration of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc as a catalyst in novel synthetic methodologies could lead to more efficient and selective routes for the production of pharmaceutically active compounds.
Safety and Handling
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and serious eye irritation, as well as respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Conclusion
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc is a versatile organometallic compound with significant potential in both materials science and drug development. Its primary role as a high-purity precursor for zinc oxide nanoparticles directly impacts the advancement of nanomedicine, particularly in the design of sophisticated drug delivery systems. Furthermore, its latent catalytic capabilities offer a promising avenue for the development of novel and efficient synthetic routes for pharmaceuticals. As research in these areas continues to evolve, a thorough understanding of the properties and protocols associated with this compound will be invaluable for scientists and researchers aiming to innovate in their respective fields.
References
-
Ereztech. (n.d.). Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol for synthesis of ZnO nanoparticles. Retrieved from [Link]
-
Preprints.org. (2025). Novel Zinc β-Diketonates with Donor– Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal. Retrieved from [Link]
-
American Elements. (n.d.). Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II). Retrieved from [Link]
-
BioTechnologia. (2015). Methods of ZnO nanoparticles synthesis. Retrieved from [Link]
-
PMC. (2018). Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Facile synthesis of nano-sized ZnO by direct precipitation method. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Preparation of ZnO Nanocatalyst and its Use in the Synthesis of Tetraketones. Retrieved from [Link]
-
Catalysis Science & Technology. (2023). Well-defined zinc(ii) catalysts for sustainable synthesis of bis(indolyl)methanes via the activation of aromatic and aliphatic alcohols. Retrieved from [Link]
-
Journals. (2023). Nanoparticle of ZnO for Drug Delivery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Zinc Metallacycles. Retrieved from [Link]
-
Journal of Drug Delivery Science and Technology. (2021). Preparation and evaluation of zinc oxide (ZnO) metal nanoparticles carriers for azilsartan. Retrieved from [Link]
-
Beijing Institute of Technology. (2013). Synthesis, characterization, and thermostability of bis(2,2,6,6- tetramethyl-3,5-heptanedionato)copper(II). Retrieved from [Link]
-
ResearchGate. (2025). Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) catalyzed synthesis of N-substituted ferrocenes | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization, and thermostability of bis(2,2,6,6-tetramethyl-3, 5-heptanedionato)copper(II) | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC. Retrieved from [Link]
-
ResearchGate. (n.d.). Bis(2,2,6,6‐tetramethyl‐3,5‐heptanedionato)nickel(II). Retrieved from [Link]
- Google Patents. (n.d.). CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.
-
Comptes Rendus de l'Académie des Sciences. (2011). Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings. Retrieved from [Link]
-
Dalton Transactions. (2020). Synthesis and characterization of zinc di(O-2,2-dimethylpentan-3-yl dithiocarbonates) bearing pyridine or tetramethylethylenediamine coligands and investigation of their thermal conversion mechanisms towards nanocrystalline zinc sulfide. Retrieved from [Link]
Sources
- 1. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) | 2,2,6,6-Tetramethyl-3,5-heptanedione zinc derivative | C22H40O4Zn - Ereztech [ereztech.com]
- 2. Zinc (II) 2,2,6,6-tetramethyl-3,5-heptanedionate - ProChem, Inc. [prochemonline.com]
- 3. strem.com [strem.com]
- 4. CAS 14363-14-5: Zinc-2,2,6,6-tetramethyl-3,5-heptanedionate [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. BISMUTH TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE) | 142617-53-6 [chemicalbook.com]
- 7. preprints.org [preprints.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Catalytic Asymmetric Synthesis of Zinc Metallacycles [organic-chemistry.org]
